Isocyano-acetic acid allyl ester
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Overview
Description
Isocyano-acetic acid allyl ester is an organic compound characterized by the presence of an isocyano group (-NC) attached to an acetic acid allyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isocyano-acetic acid allyl ester typically involves the reaction of isocyanoacetic acid derivatives with allyl alcohol under specific conditions. One common method includes the dehydration of the corresponding formylamino acrylic acid derivatives, which are derived from the reaction of isocyanoacetic esters with carbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Isocyano-acetic acid allyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Isocyano-acetic acid allyl ester has several applications in scientific research:
Chemistry: It is used in multicomponent reactions to synthesize complex heterocycles and other organic compounds.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of isocyano-acetic acid allyl ester involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
Isocyanoacetic acid esters: These compounds share the isocyano group but differ in the ester moiety.
Isocyanoacrylic acid esters: These compounds have a similar structure but with an acrylic acid ester group.
Uniqueness: Isocyano-acetic acid allyl ester is unique due to its combination of the isocyano group and the allyl ester, which provides distinct reactivity and potential for diverse applications in synthetic chemistry and materials science .
Properties
IUPAC Name |
prop-2-enyl 2-isocyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-4-9-6(8)5-7-2/h3H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIZCJXOXXNPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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